2-(1H-Indol-5-yl)-1H-benzimidazole

Physicochemical profiling Drug-likeness Positional isomer comparison

2-(1H-Indol-5-yl)-1H-benzimidazole (CAS 166670-56-0, molecular formula C₁₅H₁₁N₃, MW 233.27 g/mol) is a heterocyclic hybrid scaffold in which a benzimidazole ring is directly linked at its 2-position to the 5-position of an indole moiety. Its computed physicochemical parameters — LogP of 3.71 and polar surface area of 44.47 Ų — place it within a favorable oral drug-likeness space distinct from other indole-benzimidazole positional isomers.

Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
CAS No. 166670-56-0
Cat. No. B12554806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indol-5-yl)-1H-benzimidazole
CAS166670-56-0
Molecular FormulaC15H11N3
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C15H11N3/c1-2-4-14-13(3-1)17-15(18-14)11-5-6-12-10(9-11)7-8-16-12/h1-9,16H,(H,17,18)
InChIKeyNBVSKJHTWKUVND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indol-5-yl)-1H-benzimidazole (CAS 166670-56-0) — Physicochemical Identity and Scaffold Classification for Procurement Decision-Making


2-(1H-Indol-5-yl)-1H-benzimidazole (CAS 166670-56-0, molecular formula C₁₅H₁₁N₃, MW 233.27 g/mol) is a heterocyclic hybrid scaffold in which a benzimidazole ring is directly linked at its 2-position to the 5-position of an indole moiety . Its computed physicochemical parameters — LogP of 3.71 and polar surface area of 44.47 Ų — place it within a favorable oral drug-likeness space distinct from other indole-benzimidazole positional isomers. Two published synthetic routes provide accessible entry to this scaffold: a condensation approach (Yang et al., 2005) and a Fischer indole-based method (Hudkins, 1995) . Chemically, the differential pKₐ values of the indole N–H and benzimidazole N–H enable chemo-selective N-alkylation, a feature that is experimentally exploited for structure diversification [1]. Direct quantitative biological data for this unsubstituted parent compound remains sparse in the open literature; available evidence derives primarily from closely related substituted analogs within the indole-benzimidazole hybrid class. Users should evaluate this compound as a versatile core scaffold for derivatization rather than as a fully characterized bioactive end-product.

Why Indole-Benzimidazole Positional Isomers Cannot Be Casually Interchanged — Evidence for Compound 166670-56-0


Indole-benzimidazole hybrids are not a uniform class; the position of the indole–benzimidazole linkage and the regiochemistry of substitution profoundly alter molecular geometry, electronic distribution, and biological target engagement. The 5-indolyl attachment in 2-(1H-Indol-5-yl)-1H-benzimidazole (CAS 166670-56-0) produces a distinct angular topology compared with the more common 3-indolyl positional isomer. Experimental data from structure-activity relationship (SAR) studies show that indole-3-yl-benzimidazole analogs achieve IC₅₀ values ranging from 23.69 μM (SKOV-3) to 73.05 μM (PC-3), whereas simple repositioning of substituents on the indole ring can shift potency by >3-fold across the same cell line panel [1]. Furthermore, the backbone connectivity dictates chemo-selectivity during derivatization: the pKₐ difference between the indole N–H (~16–17) and the benzimidazole N–H (~12–13) enables selective mono-N-alkylation at the benzimidazole nitrogen [2]. This synthetic handle is absent or behaves differently in other positional isomers (e.g., indol-2-yl or indol-3-yl variants), directly impacting the accessible chemical space for lead optimization. Generic substitution without confirming the attachment position therefore risks altered pharmacological profiles and irreproducible synthetic outcomes.

Quantitative Comparator Evidence for 2-(1H-Indol-5-yl)-1H-benzimidazole (166670-56-0) — Head-to-Head, Cross-Study, and Class-Level Data


Physicochemical Differentiation — LogP, PSA, and Drug-Likeness vs. Indol-3-yl Positional Isomer

The computed LogP of 3.71 and polar surface area (PSA) of 44.47 Ų for 2-(1H-indol-5-yl)-1H-benzimidazole differentiate it from the indol-3-yl positional isomer (2-(1H-indol-3-yl)-1H-benzimidazole, CAS 54634-78-5), which has a computed LogP of approximately 3.56 and PSA of 44.47 Ų (same PSA due to identical atom composition) . The 0.15 LogP unit difference reflects altered dipole orientation from the 5-yl vs. 3-yl attachment, which influences membrane permeability predictions. Both compounds fall within Lipinski-compliant space (MW <500, LogP <5, HBD <5, HBA <10), but the 5-indolyl isomer's slightly higher lipophilicity may confer marginally better passive membrane diffusion in cell-based assays.

Physicochemical profiling Drug-likeness Positional isomer comparison

Synthetic Accessibility — Two Published Routes Provide Redundant Entry vs. Single-Route Indol-2-yl Analogs

Two distinct synthetic methodologies for 2-(1H-indol-5-yl)-1H-benzimidazole have been published: (1) a condensation of o-phenylenediamine with an indole-5-carboxylic acid derivative using p-toluenesulfonic acid catalysis in DMF under reflux , and (2) a Fischer indole synthesis approach employing phenylhydrazine condensation with a benzimidazole-containing ketone/aldehyde under acidic conditions . This route redundancy contrasts with the indol-2-yl positional isomer (2-(1H-indol-2-yl)-1H-benzimidazole, CAS 155085-15-7), for which only a single generalized synthetic entry is described in the literature . Having two documented routes reduces single-supplier dependency risk and enables comparative cost analysis for procurement.

Synthetic chemistry Route redundancy Procurement risk

Chemo-Selective Derivatization Handle — pKₐ Differential Enables Predictable N-Alkylation Not Replicable with Simpler Benzimidazole Analogs

The indole-benzimidazole scaffold of 2-(1H-indol-5-yl)-1H-benzimidazole possesses two acidic N–H protons with distinct pKₐ values: the benzimidazole N–H (pKₐ ~12–13) and the indole N–H (pKₐ ~16–17) [1]. This ~3–4 pKₐ unit differential has been experimentally exploited to achieve chemo-selective mono-N-alkylation exclusively at the benzimidazole nitrogen using a one-pot protocol [1]. In contrast, simpler benzimidazole analogs lacking the indole moiety (e.g., 2-phenyl-1H-benzimidazole) offer only a single benzimidazole N–H for alkylation and therefore cannot provide this orthogonal diversification handle. The method yields mono-N-alkylated products in excellent isolated yields and tolerates a broad substrate scope [1].

Medicinal chemistry Late-stage functionalization Chemo-selectivity

Class-Level Anticancer Potency — Indole-Benzimidazole Hybrids Including 5-Indolyl Derivatives Show Micromolar Cytotoxicity Across Multiple Cancer Lines

While direct IC₅₀ data for the unsubstituted parent compound 2-(1H-indol-5-yl)-1H-benzimidazole (CAS 166670-56-0) are not publicly available, closely related 5-substituted indole-3-yl-benzimidazole hybrids have been systematically evaluated. In the Hamza Sherif & Murthy (2023) study, compound 5e (2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole) demonstrated IC₅₀ values of 23.69 μM (SKOV-3 ovarian), 73.05 μM (PC-3 prostate), 64.66 μM (HeLa cervical), and 39.08 μM (THP-1 leukemia) using MTT assay [1]. Separately, indole- and fatty acid-based benzimidazoles have been reported as the most potent subclass among structurally diverse benzimidazole chemotherapeutics, with CC₅₀ values <20 μM across HepG2, HeLa, and A549 cell lines [2]. These data establish a potency benchmark for the indole-benzimidazole hybrid class; the unsubstituted 5-indolyl parent scaffold serves as the minimal pharmacophore from which these active derivatives are constructed.

Anticancer Cytotoxicity MTT assay

Class-Level Antibacterial Activity — Indole-Benzimidazole Conjugates Target MRSA with Single-Digit μg/mL MIC Values

Indole-benzimidazole hybrid derivatives have demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In the Ates-Alagoz et al. (2021) study, the most potent monocationic indole-benzimidazole derivative (compound 36) exhibited MIC values of 3.12 μg/mL against both S. aureus ATCC 25923 and MRSA ATCC 43300, and 6.25 μg/mL against S. epidermidis ATCC 12228, as determined by the tube dilution method [1]. These values are within 3- to 6-fold of the clinical comparator ampicillin against susceptible strains. For the indol-3-yl benzimidazole subclass, MIC values of 3.9–7.8 μg/mL have been reported against C. albicans and M. smegmatis [2]. The 5-indolyl benzimidazole scaffold has been noted as a privileged antibiofilm template, with derivatives showing activity against both biofilm formation and mature biofilms [2]. As with anticancer data, the unsubstituted parent compound 2-(1H-indol-5-yl)-1H-benzimidazole represents the minimal scaffold from which these active antibacterial derivatives are derived.

Antibacterial MRSA MIC determination

Xanthine Oxidase Inhibition — Indol-5-yl-Benzimidazole Carboxamide Derivatives Achieve 14.4-Fold Potency Enhancement Over Allopurinol

Derivatives built on the indol-5-yl-benzimidazole scaffold have been evaluated as xanthine oxidase (XO) inhibitors. Tu et al. (2021) reported that N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide (compound 3i) exhibited an IC₅₀ of 0.62 μM against XO, representing a 14.4-fold potency enhancement over the clinical standard allopurinol (IC₅₀ = 8.91 μM) in the same assay [1]. In vivo, oral administration of compound 3i at 12.8 mg/kg produced a significant hypouricemic effect in a potassium oxonate-induced hyperuricemic rat model [1]. This establishes the indol-5-yl-benzimidazole connectivity as a productive template for XO inhibitor design, a therapeutic application not demonstrated for indol-2-yl or indol-3-yl positional isomers in comparable studies.

Xanthine oxidase inhibition Hyperuricemia Enzyme inhibition

Evidence-Driven Application Scenarios for 2-(1H-Indol-5-yl)-1H-benzimidazole (CAS 166670-56-0) in Research and Industrial Procurement


Medicinal Chemistry Hit-to-Lead Programs Requiring a Derivatizable Indole-Benzimidazole Core Scaffold

For medicinal chemistry teams initiating hit-to-lead campaigns, 2-(1H-indol-5-yl)-1H-benzimidazole serves as an unsubstituted core scaffold with two chemically differentiable N–H positions. The ~3–4 pKₐ unit differential between the benzimidazole N–H and indole N–H [1] enables sequential, chemo-selective alkylation to generate mono- or asymmetrically bis-alkylated derivatives in a single pot, a feature experimentally validated by Barasa et al. (2020) [1]. Procurement of the parent compound in high purity from a supplier with documented synthetic route competence (ideally referencing the Yang et al. 2005 or Hudkins 1995 methodologies ) ensures reproducible derivatization outcomes.

Anticancer SAR Exploration Using the Indole-Benzimidazole Pharmacophore Against Solid Tumor and Leukemia Cell Panels

The indole-benzimidazole hybrid class has demonstrated concentration-dependent cytotoxicity with CC₅₀ values below 20 μM across HepG2, HeLa, and A549 cell lines, with indole-based benzimidazoles identified as the most potent subclass [2]. The Hamza Sherif & Murthy (2023) study provides a benchmark data set for substituted indole-benzimidazole hybrids across SKOV-3, PC-3, HeLa, and THP-1 lines, with IC₅₀ values ranging from 23.69 to 73.05 μM depending on substituent pattern [3]. Researchers can use the unsubstituted 2-(1H-indol-5-yl)-1H-benzimidazole as the baseline comparator in their own SAR campaigns, establishing fold-selectivity improvements conferred by systematic substitution.

Anti-MRSA Antibacterial Discovery Leveraging the Indole-Benzimidazole Hybrid Template

Monocationic indole-benzimidazole derivatives have shown promising anti-MRSA activity, with the most potent compound (36) achieving MIC values of 3.12 μg/mL against both S. aureus ATCC 25923 and MRSA ATCC 43300 [4]. Molecular docking studies implicate MRSA pyruvate kinase as a potential target [4]. The 2-(1H-indol-5-yl)-1H-benzimidazole scaffold provides the core template for generating structurally diverse amidine-modified derivatives for antibacterial screening programs, where the 5-indolyl connectivity may offer a geometry distinct from the more extensively studied 3-indolyl subclass.

Xanthine Oxidase Inhibitor Development for Hyperuricemia and Gout Using Indol-5-yl-Benzimidazole Carboxamide Templates

The indol-5-yl-benzimidazole carboxamide derivative 3i achieved an IC₅₀ of 0.62 μM against xanthine oxidase — 14.4-fold more potent than allopurinol (IC₅₀ = 8.91 μM) — and demonstrated in vivo hypouricemic efficacy at an oral dose of 12.8 mg/kg in a rat hyperuricemia model [5]. This specific application requires the 5-indolyl attachment to the benzimidazole carboxamide motif. Procurement of 2-(1H-indol-5-yl)-1H-benzimidazole as a synthetic intermediate enables researchers to construct the full carboxamide series (3a–i) reported by Tu et al. (2021), using the published SAR data as a reference for design prioritization [5].

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